

Application Notes & Protocols: Characterization of Pyrazine-2-Carbohydrazide

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Compound of Interest

Compound Name: *N'*-(2-Fluorophenyl)pyrazine-2-carbohydrazide

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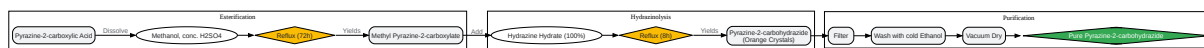
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of pyrazine-2-carbohydrazide, a key intermediate in the synthesis of pharmaceuticals, including the anti-tuberculosis drug pyrazinamide. The following protocols and data are intended to assist researchers in confirming the identity, purity, and stability of this compound.

Synthesis of Pyrazine-2-Carbohydrazide

The synthesis of pyrazine-2-carbohydrazide is a multi-step process that begins with the esterification of pyrazine-2-carboxylic acid, followed by hydrazinolysis.^[1]

Experimental Workflow: Synthesis of Pyrazine-2-Carbohydrazide



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Caption: Workflow for the synthesis and purification of pyrazine-2-carbohydrazide.

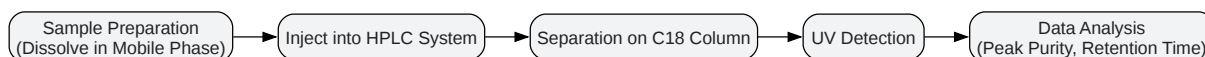
Experimental Protocol:

- Esterification: Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL). Add a few drops of concentrated sulfuric acid as a catalyst. Reflux the mixture for 72 hours.
[1]
- Hydrazinolysis: To the resulting solution containing methyl pyrazine-2-carboxylate, add 100% hydrazine hydrate (0.3 mol). Reflux the mixture for an additional 8 hours.[1]
- Crystallization: Allow the reaction mixture to cool and evaporate slowly at room temperature to obtain orange crystals of pyrazine-2-carbohydrazide.[1]
- Purification: Filter the crystals, wash them with cold ethanol, and dry them under a vacuum to yield the pure product.[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of pyrazine-2-carbohydrazide and for monitoring reaction progress.

Experimental Workflow: HPLC Analysis



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Caption: General workflow for the HPLC analysis of pyrazine-2-carbohydrazide.

Experimental Protocol:

While a specific, detailed protocol for the parent compound is not readily available in the provided search results, a general method can be outlined based on the analysis of similar pyrazine derivatives.^[2]

Parameter	Value
Column	C18 reverse-phase column
Mobile Phase	A mixture of methanol and water or acetonitrile and water. The exact ratio should be optimized for best separation.
Detector	Diode Array Detector (DAD) or UV Detector
Wavelength	To be determined by UV-Vis spectral analysis of pyrazine-2-carbohydrazide in the mobile phase.
Flow Rate	Typically 1.0 mL/min
Injection Volume	10-20 µL
Temperature	Ambient

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of pyrazine-2-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of the molecule.

Experimental Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of pyrazine-2-carbohydrazide in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.

Quantitative Data: NMR Chemical Shifts

The following table summarizes the reported ^1H and ^{13}C NMR chemical shifts for pyrazine-2-carbohydrazide in DMSO-d_6 .^[3]

^1H NMR (DMSO-d_6)	Chemical Shift (δ , ppm)	Multiplicity	Assignment
NH	10.14	singlet	Amide proton
H3	9.13	doublet	Pyrazine ring proton
H6	8.84	doublet	Pyrazine ring proton
H5	8.70	doublet of doublets	Pyrazine ring proton
NH ₂	4.70	singlet	Hydrazide protons

^{13}C NMR (DMSO-d_6)	Chemical Shift (δ , ppm)
C=O	161.4
C2	147.2
C6	144.8
C3	143.4
C5	143.1

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet containing a small amount of pyrazine-2-carbohydrazide or acquire the spectrum using an Attenuated Total Reflectance

(ATR) accessory.

- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm^{-1} .

Quantitative Data: Characteristic FTIR Peaks

The table below lists the characteristic infrared absorption frequencies for pyrazine-2-carbohydrazide.^{[1][3]}

Functional Group	Wavenumber (cm^{-1})
N-H Stretch (amide and hydrazide)	3306 - 3180
C-H Stretch (aromatic)	~3037
C=O Stretch (amide)	~1648
C=N Stretch (pyrazine ring)	~1630

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Spray Ionization (ESI) is a common technique for this analysis.^[2]

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of pyrazine-2-carbohydrazide in a suitable solvent (e.g., methanol, acetonitrile).
- Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Mass Spectral Data

Ion	m/z (calculated)
$[\text{M}+\text{H}]^+$	139.0618
$[\text{M}+\text{Na}]^+$	161.0437

Note: M refers to the molecular weight of pyrazine-2-carbohydrazide (138.13 g/mol).

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and melting point of the compound.

Experimental Workflow: Thermal Analysis



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Caption: General workflow for the thermal analysis of pyrazine-2-carbohydrazide.

Experimental Protocol:

- **Sample Preparation:** Place a small amount of pyrazine-2-carbohydrazide (typically 2-5 mg) into an aluminum TGA or DSC pan.
- **Instrument Setup:** Place the pan in the TGA/DSC instrument. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
- **Data Analysis:** Analyze the resulting thermogram to determine the onset of decomposition (from TGA) and the melting point (from DSC).

Quantitative Data: Thermal Properties

While specific TGA/DSC data for pyrazine-2-carbohydrazide is not available in the provided search results, the melting point has been reported.

Parameter	Value	Reference
Melting Point	170 °C	[1]
Melting Point	431-432 K (158-159 °C)	[3]

Note: The thermal decomposition of related pyrazine derivatives has been studied, and they generally exhibit decomposition in multiple stages. For example, a copper complex of pyrazine-2-carboxamide shows a two-step decomposition.[1] The thermal decomposition of pyrazine-2-amidoxime occurs in two stages, with the first step between 153 and 270 °C.

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